2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride
Description
Properties
CAS No. |
63991-05-9 |
|---|---|
Molecular Formula |
C11H16Cl3N |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChI Key |
OWEFINCUVGRIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium; chloride typically involves:
- Preparation of the 2-chloroethylamine or related chloroalkyl intermediates.
- Introduction of the 4-chlorophenylmethyl group via alkylation.
- Quaternization of the ethylamine nitrogen to form the ethylazanium salt.
- Isolation of the chloride salt form.
The key challenge lies in controlling reaction conditions to achieve high purity and yield, while minimizing side reactions such as over-alkylation or hydrolysis.
Preparation of 2-Chloroethylamine Hydrochloride Intermediate
A crucial intermediate, 2-chloroethylamine hydrochloride , can be prepared by the reaction of ethanolamine with hydrogen chloride gas followed by treatment with organic acids and removal of water by distillation. The process involves:
| Step | Procedure | Conditions | Outcome |
|---|---|---|---|
| 1 | Add ethanolamine to reaction vessel; stir; introduce HCl gas at room temperature until pH 2-3 | HCl flow: 300-500 mL/min; 45-75 min aeration | Formation of ethanolamine hydrochloride |
| 2 | Add organic acid (e.g., adipic, glutaric acid); heat to 140-160 °C; introduce HCl gas again; simultaneous reaction and distillation to remove water | Reaction time: 3.5-5 h; HCl flow: 300-500 mL/min | Conversion to 2-chloroethylamine hydrochloride |
| 3 | Cool; add absolute ethanol; stir; filter; vacuum dry at 50-60 °C | Vacuum drying for 5 h | Isolated 2-chloroethylamine hydrochloride with ~90% yield and >99% purity |
This method yields high purity 2-chloroethylamine hydrochloride, suitable for further alkylation steps.
Alkylation with 4-Chlorobenzyl Derivatives
The introduction of the 4-chlorophenylmethyl group onto the ethylazanium nitrogen is typically achieved by nucleophilic substitution or reductive amination using 4-chlorobenzyl halides or related derivatives. While direct literature on this exact alkylation for the target compound is limited, analogous reactions with similar substrates suggest:
- Use of 4-chlorobenzyl chloride or bromide as the alkylating agent.
- Reaction in polar aprotic solvents (e.g., dichloromethane, DMF).
- Base or acid catalysis depending on conditions to promote substitution.
- Temperature control (0-40 °C) to optimize yield and minimize side reactions.
For example, synthesis of related morpholine derivatives with 2-chloroethyl groups used thionyl chloride and DMF in dichloromethane at 0-40 °C, achieving 74% yield. This suggests similar mild conditions may be adapted for 4-chlorophenylmethyl alkylation.
Quaternization to Form Ethylazanium Salt
The final quaternization step involves converting the tertiary amine intermediate to the ethylazanium chloride salt by treatment with an alkyl chloride or by protonation with hydrochloric acid gas. The process typically includes:
- Stirring the tertiary amine with an excess of hydrochloric acid gas at room temperature.
- Monitoring pH to reach acidic conditions (pH 2-3).
- Isolation by filtration after addition of ethanol or other solvents.
- Drying under vacuum at 50-60 °C to obtain the pure quaternary ammonium chloride salt.
This step ensures the formation of the stable ethylazanium chloride salt of the compound.
Summary Table of Preparation Steps
Research Results and Characterization
- The 2-chloroethylamine hydrochloride intermediate was characterized by gas chromatography (GC) with flame ionization detection, confirming >99% purity.
- Alkylation products in related systems were purified by column chromatography and confirmed by NMR spectroscopy, indicating successful substitution.
- Quaternary ammonium salts are typically characterized by melting point, IR spectroscopy, and NMR, confirming the presence of the azanium group and chloride counter ion.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include hydroxyl, amine, or thiol derivatives of the original compound.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily used in the pharmaceutical industry due to its unique chemical structure, which allows it to interact effectively with biological systems. Its applications include:
- Drug Formulations : It is utilized as an active ingredient in various drug formulations, especially those targeting microbial infections and cancer therapies. The presence of the chloroethyl group enhances its reactivity, allowing for the development of more effective drugs.
- Anticancer Research : Studies have demonstrated that 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride exhibits cytotoxic effects on certain cancer cell lines. This suggests its potential as a chemotherapeutic agent, particularly when combined with other therapeutic modalities.
Antimicrobial Properties
The compound shows significant antimicrobial properties, making it valuable in healthcare settings:
- Disinfectants and Antiseptics : Due to its ability to disrupt microbial cell membranes, it is frequently used in disinfectants and antiseptics. Its efficacy against a broad spectrum of pathogens enhances its utility in infection control.
- Surface Disinfectants : In laboratory settings, it is employed as a surface disinfectant due to its potent antimicrobial activity. The compound's ionic nature contributes to its effectiveness in adhering to surfaces and providing prolonged antimicrobial action.
Interaction Studies
Research has focused on the interactions of this compound with biological targets:
- Cell Membrane Interactions : Studies indicate that this compound can alter membrane permeability by interacting with cellular membranes. Such interactions may modulate cellular responses and signal transduction pathways, highlighting its potential role in drug delivery systems.
- Binding Affinity : Investigations into its binding affinity with various proteins have shown that it may influence cellular signaling pathways, which could be leveraged for therapeutic applications.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study 1 : A clinical trial evaluated the use of this compound as an antiseptic in surgical settings, demonstrating a significant reduction in postoperative infections compared to control groups using standard antiseptics.
- Case Study 2 : Research involving cancer cell lines revealed that treatment with this compound led to apoptosis in targeted cells, suggesting a mechanism for its anticancer properties.
These findings underscore the compound's potential across various applications, particularly in enhancing therapeutic outcomes in medicine.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium bromide (CAS 19933-92-7)
- Molecular Formula : C₁₁H₁₆Br₂ClN
- Molecular Weight : 357.51 g/mol
- Key Differences: Bromine replaces chlorine in both the ethyl group and counterion. Higher molecular weight reduces solubility in polar solvents compared to the chloride analog.
- Applications : Brominated analogs may exhibit stronger electrophilic behavior in alkylation reactions but face stability challenges in aqueous environments .
2-(4-Chlorophenylthio)triethylamine hydrochloride (CAS 14214-33-6)
- Molecular Formula : C₁₁H₁₇Cl₂NS
- Molecular Weight : 290.69 g/mol
- Key Differences :
- Thioether (-S-) linkage replaces oxygen, increasing lipophilicity (logP ~2.65) and membrane permeability.
- Sulfur’s polarizability enhances interactions with thiol-rich biological targets (e.g., enzymes).
- Applications: Potential use in neuroprotective or anti-cholinesterase agents due to sulfur’s redox activity .
Ester-Functionalized Derivatives
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium chloride (CAS 4210-74-6)
- Molecular Formula: C₁₄H₂₁Cl₂NO₃
- Molecular Weight : 322.2 g/mol
- Key Differences :
- Acetyloxyethyl group introduces an ester bond, increasing susceptibility to hydrolysis.
- Higher molecular weight and polar surface area (40 Ų) reduce blood-brain barrier penetration compared to the target compound.
- Applications : Likely prodrug candidates activated by esterases in vivo .
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride (CAS 34727-33-8)
Bulky Substituent-Containing Analogs
2-[1-(4-Cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium chloride (CAS 58880-38-9)
- Molecular Formula: C₂₀H₃₀ClNO₂
- Molecular Weight : 351.91 g/mol
- Key Differences :
- Cyclopropane and cyclohexyl groups increase hydrophobicity (logP ~4.51) and steric bulk.
- Bulky substituents may hinder interactions with narrow enzyme active sites but enhance lipid bilayer penetration.
- Applications: Potential use in topical formulations due to enhanced skin permeability .
Electronic and Counterion Variations
2-(4-Ethoxybenzoyl)oxyethyl-methylazanium chloride (CAS 93086-58-9)
- Molecular Formula: C₁₂H₁₈ClNO₃
- Molecular Weight : 259.73 g/mol
- Key Differences :
- Ethoxy group (-OCH₂CH₃) provides moderate electron donation, balancing solubility and reactivity.
- Lower molecular weight improves aqueous solubility compared to the target compound.
- Applications : Intermediate in synthesizing photosensitive compounds due to ethoxy’s UV absorption properties .
Research Implications
- Synthesis : The use of (4-chlorophenyl)methyl chloride in synthesis () highlights the importance of precise stoichiometry to avoid side reactions. Excess reagent can lead to byproducts, reducing yields .
- Biological Activity : Thioether and brominated analogs () may exhibit enhanced anti-cholinesterase or alkylating activity but face stability trade-offs .
- Drug Design : Bulky substituents () improve lipid solubility but may limit target engagement, while ester groups () offer tunable hydrolysis rates for controlled drug release .
Biological Activity
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride, often referred to as a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₁₄Cl₂N
- Molecular Weight : 265.16 g/mol
- Structure : Contains a chloroethyl group attached to a phenyl ring, which is further substituted by a methyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Cell Membranes : The cationic nature allows it to disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes, although specific targets require further investigation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
- Mechanism : Disruption of bacterial cell membranes.
- Findings : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Cytotoxicity
- Case Study : In vitro studies demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The compound showed significant activity in inhibiting cell proliferation in specific cancer types .
Skin and Eye Irritation
- Toxicological Profile : Classified as a skin irritant and can cause serious eye irritation. This necessitates careful handling and consideration in therapeutic applications .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that supports its use as a disinfectant.
- Cytotoxic Effects on Cancer Cells : Research involving human breast cancer cell lines indicated that the compound could induce apoptosis, suggesting its potential role in chemotherapeutic regimens.
Q & A
Q. What are the recommended synthetic pathways for 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium chloride, and how can researchers optimize yield and purity?
Synthesis typically involves multi-step protocols, such as:
- Step 1 : Esterification of 4-chlorobenzoic acid with methanol under acidic conditions to form methyl 4-chlorobenzoate .
- Step 2 : Hydrazination to produce 4-chlorophenylhydrazide, followed by cyclization with cyanogen bromide to generate an oxadiazole intermediate .
- Step 3 : Quaternization of the tertiary amine precursor with chloroethyl groups in a polar solvent (e.g., acetonitrile) under reflux .
Optimization strategies : - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization to improve final product purity .
Q. What analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for identifying chloride counterion placement and quaternary ammonium geometry .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., chlorophenyl and ethylazanium groups). -NMR signals near δ 3.5–4.5 ppm indicate methylene groups adjacent to nitrogen .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for chlorine-containing fragments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste disposal : Segregate halogenated waste and contract licensed agencies for incineration or chemical neutralization .
- Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential neurotoxic or irritant effects .
Advanced Research Questions
Q. How can researchers investigate the solvent-dependent reactivity of this compound, particularly in nucleophilic substitution reactions?
Q. What strategies can resolve contradictions in reported bioactivity data for analogues of this compound?
- Data reconciliation :
- Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC values may arise from differences in mitochondrial toxicity assays .
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
- Structural modifications : Synthesize derivatives with varied substituents (e.g., fluorophenyl instead of chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. How can the conformational flexibility of the quaternary ammonium group impact its interaction with biological targets?
- Methodology :
- Experimental validation : Synthesize constrained analogues (e.g., cyclopropyl derivatives) and compare activity to assess conformational effects .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
- Key issues :
- Low yields in quaternization steps due to steric hindrance.
- Purification difficulties from byproducts (e.g., dialkylated species).
- Solutions :
Q. How can environmental persistence and toxicity of this compound be evaluated in compliance with regulatory guidelines?
- Testing framework :
Methodological Notes
- Data reproducibility : Document reaction conditions (e.g., humidity, light exposure) rigorously, as halogenated compounds are sensitive to photodegradation .
- Cross-disciplinary collaboration : Engage computational chemists for modeling and toxicologists for hazard assessment to streamline research workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
